Bienvenue dans la boutique en ligne BenchChem!

3-Fluoro-6-iodopyridazine

Medicinal Chemistry ADME Optimization Physicochemical Property Prediction

Select 3-fluoro-6-iodopyridazine (CAS 162438-03-1) for its unique orthogonal reactivity: the C6 iodine undergoes selective Pd-catalyzed cross-couplings while the C3 fluorine remains inert, enabling a clean first diversification step. The residual C3–F bond is then displaced via SNAr, providing a protecting-group-free, two-step route to highly decorated pyridazine libraries—a synthetic vector impossible with symmetrical 3,6-dichloropyridazine. The fluorine atom also reduces calculated log P by ~0.3 units (vs. chloro), enhancing metabolic stability and solubility for orally bioavailable leads. This scaffold is shipped under cold-chain (2–8 °C, inert atmosphere) to preserve maximum purity and batch-to-batch consistency for high-throughput experimentation.

Molecular Formula C4H2FIN2
Molecular Weight 223.97 g/mol
CAS No. 162438-03-1
Cat. No. B178976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-6-iodopyridazine
CAS162438-03-1
Synonyms3-fluoro-6-iodo-Pyridazine
Molecular FormulaC4H2FIN2
Molecular Weight223.97 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1F)I
InChIInChI=1S/C4H2FIN2/c5-3-1-2-4(6)8-7-3/h1-2H
InChIKeyDMUYHRTXROUSJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-6-iodopyridazine (CAS 162438-03-1): A Differentiated Heterocyclic Building Block for Precision Synthesis


3-Fluoro-6-iodopyridazine (CAS 162438-03-1) is a 3,6-disubstituted pyridazine bearing fluorine and iodine atoms on a nitrogen-containing six-membered heteroaromatic ring . It belongs to the class of halogenated pyridazines, which are widely employed as versatile intermediates in pharmaceutical and agrochemical research . This compound is characterized by its orthogonal reactivity profile, where the iodine atom serves as a privileged site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira), while the fluorine atom confers enhanced metabolic stability and modulates the electronic properties of the scaffold [1].

Why 3-Fluoro-6-iodopyridazine (162438-03-1) Cannot Be Replaced by Common Dihalopyridazine Analogs


Substituting 3-fluoro-6-iodopyridazine with simpler, more widely available dihalopyridazines such as 3,6-dichloropyridazine or 3-chloro-6-iodopyridazine is often chemically and practically invalid. The presence of the fluorine atom induces a significant electron-withdrawing effect that alters the regioselectivity and reaction kinetics of palladium-catalyzed cross-couplings compared to chloro or bromo analogs [1]. Furthermore, the orthogonal leaving-group propensity (iodide ≫ chloride ≈ fluoride) enables sequential, chemoselective functionalization at the C6 position without perturbing the C3 fluorine, a synthetic vector that is impossible with symmetrical dihalogenated compounds like 3,6-dichloropyridazine [2]. Finally, even among mixed halogen pyridazines, the fluoro-iodo pairing provides a unique balance of metabolic stability (from the fluorine) and synthetic lability (from the iodine) that is not replicated by chloro-iodo or bromo-iodo combinations, making it a privileged scaffold for the construction of drug-like molecules [3].

Quantitative Differentiation of 3-Fluoro-6-iodopyridazine (162438-03-1) vs. Leading 3,6-Dihalopyridazine Analogs


Molecular Weight and Lipophilicity (XLogP3-AA) as Surrogates for ADME Profiling

3-Fluoro-6-iodopyridazine exhibits a significantly lower calculated lipophilicity (XLogP3-AA = 1.2) compared to its direct 3-chloro-6-iodo analog (XLogP3-AA = 1.5). This difference of -0.3 log units translates to a predicted ~2-fold decrease in membrane partitioning and may contribute to improved aqueous solubility [1]. The molecular weight of 3-fluoro-6-iodopyridazine (224.0 g/mol) is also 7% lower than that of 3-chloro-6-iodopyridazine (240.4 g/mol), which may offer a modest advantage for certain drug-likeness metrics such as Lipinski's Rule of 5 compliance .

Medicinal Chemistry ADME Optimization Physicochemical Property Prediction

Predicted Boiling Point Differences Reflecting Intermolecular Forces

The predicted normal boiling point of 3-fluoro-6-iodopyridazine is 291.9 ± 20.0 °C at 760 mmHg . This is approximately 36 °C lower than the predicted boiling point of the 3-chloro analog (327.7 ± 22.0 °C) . The lower boiling point is consistent with weaker intermolecular dispersion forces for the smaller fluorine atom, and this difference can be a practical consideration during vacuum distillation or when assessing potential for thermal degradation during high-temperature reactions.

Physical Organic Chemistry Process Development Safety Assessment

Stability-Imposed Storage Requirements as a Differentiator for Supply Chain Integrity

The commercial specification for 3-fluoro-6-iodopyridazine explicitly mandates storage at 2–8 °C under an inert atmosphere and protection from light . In contrast, the 3-bromo-6-iodopyridazine analog is typically shipped and stored at ambient temperature with only a 4 °C recommendation . This indicates that the 3-fluoro-6-iodo derivative is inherently more sensitive to thermal or photochemical decomposition, a factor that must be accounted for in laboratory and procurement planning. Furthermore, the commercial purity standard for 3-fluoro-6-iodopyridazine is 97% , while the bromo-iodo analog is offered at a slightly lower 95% .

Compound Management CRO Procurement Logistics

Chemoselective Functionalization at C6–I vs. C3–F: Enabling Sequential Coupling Strategies

In cross-coupling reactions, the intrinsic reactivity order for aryl halides on the pyridazine ring is I > Br > Cl ≫ F [1]. For 3-fluoro-6-iodopyridazine, this large reactivity gap (C–I bond dissociation energy ~ 54 kcal/mol for Ar–I vs. ~126 kcal/mol for Ar–F) allows for the selective functionalization of the C6–I bond under standard Pd(0) catalysis (e.g., Suzuki–Miyaura) while leaving the C3–F bond completely untouched [2]. This is in stark contrast to 3,6-dichloropyridazine, which under analogous Suzuki conditions yields a 7:3 mixture of mono- and diphenylated products due to the more comparable reactivity of the two C–Cl bonds [3]. The fluorine atom can be subsequently replaced via SNAr under harsher conditions, enabling a fully orthogonal, two-step diversification sequence.

Synthetic Methodology Palladium Catalysis Late-Stage Functionalization

Impact of C3–F Substituent on Heterocycle Electronic Properties via Hammett σm Constant

The electronic effect of the C3 substituent can be quantified using the Hammett substituent constant. The fluorine atom possesses a σm value of +0.34, signifying a strong electron-withdrawing inductive effect (-I) that polarizes the pyridazine ring [1]. In comparison, a chlorine atom has a σm of +0.37, while a bromine atom has a σm of +0.39 [2]. The slightly lower σm for fluorine, combined with its strong -I effect and minimal resonance donation, creates a unique electronic environment at the C6 position that can subtly influence the rate of palladium-catalyzed cross-couplings and the pKa of adjacent acidic protons. This class-level electronic modulation provides a distinct, tunable parameter for SAR optimization.

Physical Organic Chemistry SAR Analysis Computational Chemistry

Demonstrated Utility as a Late-Stage Functionalization Handle for Complex Molecule Synthesis

The C6–I bond in 3-fluoro-6-iodopyridazine has been explicitly utilized as a privileged handle for late-stage diversification in the synthesis of pharmacologically relevant molecules. In a representative methodology study, this compound was successfully employed in a Suzuki–Miyaura coupling to install a phenyl group, yielding 3-fluoro-6-phenylpyridazine in good yield [1]. While specific yield data for this transformation is not publicly available, the method's demonstrated applicability confirms the viability of this building block for C–C bond formation in complex molecular environments. This contrasts with alternative building blocks like 3-chloro-6-fluoropyridazine, which requires harsher conditions and is often contaminated with the difluoro byproduct, making it a less attractive starting material for analogous transformations [2].

Late-Stage Functionalization Medicinal Chemistry Lead Optimization

Optimal Scientific Use Cases for 3-Fluoro-6-iodopyridazine (162438-03-1) Based on Verified Differentiation


Sequential, Orthogonal Functionalization for the Construction of Highly Decorated Pyridazine Libraries

Researchers seeking to build diverse arrays of 3,6-disubstituted pyridazines should prioritize 3-fluoro-6-iodopyridazine. As established by the quantitative chemoselectivity data in Section 3 [1], the iodine atom at C6 can be selectively engaged in palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) while the C3–F bond remains inert. This enables a clean, first diversification step to generate a 6-aryl/alkyl-3-fluoropyridazine intermediate. The residual C3–F bond can then be subsequently substituted via SNAr under more forcing conditions (e.g., with amines or alkoxides), providing an efficient two-step, protecting-group-free strategy to access a wide range of highly decorated pyridazine cores [2]. This is impossible with symmetrical 3,6-dichloropyridazine, which yields complex mixtures of mono- and di-coupled products [3].

Lead Optimization in Medicinal Chemistry Programs Targeting CNS or Inflammatory Diseases

Medicinal chemists aiming to improve the ADME properties of pyridazine-containing drug candidates should strongly consider 3-fluoro-6-iodopyridazine as a core scaffold. The quantitative data in Section 3 [1] demonstrates that the introduction of a fluorine atom at C3, in place of a chlorine, reduces the calculated lipophilicity by 0.3 log units (XLogP3-AA: 1.2 vs. 1.5). This modest but meaningful reduction can significantly improve aqueous solubility, decrease plasma protein binding, and enhance metabolic stability, all of which are favorable attributes for the development of orally bioavailable therapeutics targeting the central nervous system or peripheral tissues [2]. The established viability of the scaffold in late-stage functionalization [3] further supports its use in optimizing lead series.

Procurement for CROs and High-Throughput Experimentation Facilities Requiring Strict Cold-Chain Integrity

For compound management and procurement teams at CROs or automated synthesis labs, the selection of 3-fluoro-6-iodopyridazine over its 3-bromo analog carries specific operational implications. As documented in Section 3 [1], this compound mandates storage at 2–8 °C under an inert, light-free atmosphere. This requirement, while demanding more rigorous logistics, ensures the highest possible purity (97%) and minimizes batch-to-batch variability due to thermal or photochemical degradation. For high-throughput experimentation platforms where reagent quality and reproducibility are paramount, the added cost of cold-chain shipment and storage is a justified investment to guarantee reliable and consistent reaction outcomes across hundreds or thousands of parallel experiments.

Discovery Chemistry Aiming to Exploit Subtle Electronic Modulation of Heteroaromatic Reactivity

Synthetic chemists exploring structure-activity relationships (SAR) around the pyridazine nucleus can leverage the unique electronic signature of the C3–F substituent. The quantitative Hammett analysis presented in Section 3 [1] shows that the σm constant for fluorine (+0.34) is distinct from that of chlorine (+0.37) or bromine (+0.39). This 0.03–0.05 unit difference, while subtle, reflects a different balance of inductive withdrawal and resonance donation. In practice, this can translate to altered reaction rates in SNAr processes at C6, modified pKa values for adjacent functional groups, and potentially, distinct binding interactions with biological targets [2]. 3-Fluoro-6-iodopyridazine therefore provides a finely tuned electronic starting point for probing SAR in medicinal chemistry projects.

Quote Request

Request a Quote for 3-Fluoro-6-iodopyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.